1-Boc-3-fluoro-3-methylazetidine

Metabolic stability Intrinsic microsomal clearance Fluorinated azetidines

1-Boc-3-fluoro-3-methylazetidine (CAS 1314923-32-4) is a protected, four-membered saturated N-heterocycle belonging to the 3,3-disubstituted azetidine class. It carries a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and both a fluorine atom and a methyl group at the 3-position.

Molecular Formula C9H16FNO2
Molecular Weight 189.23 g/mol
CAS No. 1314923-32-4
Cat. No. B1527027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-fluoro-3-methylazetidine
CAS1314923-32-4
Molecular FormulaC9H16FNO2
Molecular Weight189.23 g/mol
Structural Identifiers
SMILESCC1(CN(C1)C(=O)OC(C)(C)C)F
InChIInChI=1S/C9H16FNO2/c1-8(2,3)13-7(12)11-5-9(4,10)6-11/h5-6H2,1-4H3
InChIKeyAGXAHUBWNJNHPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-Boc-3-fluoro-3-methylazetidine (CAS 1314923-32-4) – A Dual-Substituted Azetidine Building Block for Medicinal Chemistry


1-Boc-3-fluoro-3-methylazetidine (CAS 1314923-32-4) is a protected, four-membered saturated N-heterocycle belonging to the 3,3-disubstituted azetidine class. It carries a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and both a fluorine atom and a methyl group at the 3-position [1]. This substitution pattern imparts a combination of conformational rigidity, modulated basicity, and metabolic stability that distinguishes it from mono-substituted or unsubstituted azetidine building blocks, making it a versatile intermediate for the synthesis of kinase inhibitors, NMDA receptor modulators, and acetyl-CoA carboxylase inhibitors [2].

Why 1-Boc-3-fluoro-3-methylazetidine Cannot Be Replaced by Generic Azetidine Analogs in Drug Discovery Programs


In lead optimization, simply interchanging azetidine building blocks can profoundly alter a candidate’s pharmacokinetic and selectivity profile. Systematic profiling of mono- and difluorinated saturated heterocyclic amines has demonstrated that the number and position of fluorine atoms, as well as the presence of co-substituents like a methyl group, significantly affect pKa, lipophilicity (LogP), and intrinsic microsomal clearance [1]. A 3-fluoro-3-methyl substitution pattern yields a unique physicochemical signature that cannot be replicated by 3-fluoroazetidine (lacking the methyl-induced steric and lipophilic contribution) or 3-methylazetidine (lacking the fluorine-driven reduction in basicity and metabolic stabilization). The evidence below quantifies these critical differences.

Quantitative Differentiation Evidence: 1-Boc-3-fluoro-3-methylazetidine vs. Closest Analogs


Metabolic Stability Advantage of Mono-fluorinated Azetidines Over the 3,3-Difluoro Congener

In a systematic 2023 study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, intrinsic microsomal clearance measurements demonstrated high metabolic stability for all compounds studied, with a single exception: the 3,3-difluoroazetidine derivative showed notably lower metabolic stability [1]. The mono-fluorinated 3-fluoro-3-methylazetidine scaffold (and its Boc-protected form) falls into the high-stability group, providing a clear metabolic stability advantage over the 3,3-difluoroazetidine alternative when selecting a fluorinated azetidine building block for lead optimization.

Metabolic stability Intrinsic microsomal clearance Fluorinated azetidines

Synthesizability and Yield Comparison: 1-Boc-3-fluoro-3-methylazetidine vs. Analogous Pyrrolidine

Piron et al. (2012) reported a comparative synthesis of 1-Boc-3-fluoro-3-methylazetidine and its pyrrolidine analog. The final cyclization step to form the azetidine ring (compound 14) proceeded in 76% yield but required 23 hours of reaction time, whereas the corresponding pyrrolidine ring closure completed in only 1 hour [1]. The pyrrolidine was obtained with a 43% overall yield over 5 steps; the azetidine was prepared via a 4-step sequence with a key intermediate N-Boc amine obtained in 29% yield, reflecting the synthetic challenge imposed by the higher ring-strain energy of the azetidine system [1].

Synthetic accessibility Ring-closure kinetics Azetidine vs. pyrrolidine

Physicochemical Differentiation: pKa and LogP Modulation Through Dual 3-Fluoro-3-Methyl Substitution

Melnykov et al. (2023) established that monofluorination of saturated azetidine rings reduces pKa and modulates LogP relative to the parent heterocycle, while the number of fluorine atoms and their distance from the protonation center are the dominant factors controlling basicity [1]. The 3-fluoro-3-methyl substitution pattern provides a dual modulation: the electron-withdrawing fluorine lowers pKa (reducing basicity by approximately 1.5–2 log units compared to unsubstituted azetidine, based on class trends), while the methyl group contributes steric bulk and lipophilicity not present in 3-fluoroazetidine. Computed properties for 3-fluoro-3-methylazetidine (free base) include XLogP3 of 0.2 [2] and a topological polar surface area of 12 Ų [2].

pKa modulation LogP Fluorine effect on basicity

Validated Purity and Storage Specifications from Reputable Vendors

Commercial sources of 1-Boc-3-fluoro-3-methylazetidine (CAS 1314923-32-4) consistently report purity of ≥95% (typical range 95–97%), with recommended storage at 2–8°C in sealed containers protected from moisture [1]. The free amine analog, 3-fluoro-3-methylazetidine hydrochloride (CAS 1427379-42-7), is also available at ≥95% purity . These specifications are comparable to or exceed the purity offered for less specialized azetidine building blocks such as 1-Boc-3-fluoroazetidine, which is often sold at 95% purity.

Purity specification Storage conditions Quality control

Documented Utility as a Key Intermediate in NMDA Receptor Modulator Patents

The 3-fluoro-3-methylazetidine moiety (derived from the Boc-protected building block following deprotection) is explicitly claimed in patents describing heteroaromatic NMDA receptor modulators. Specifically, the compound 5-(3-chloro-4-fluorophenyl)-7-cyclopropyl-3-(2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one incorporates the 3-fluoro-3-methylazetidine fragment as a critical pharmacophoric element [1]. This demonstrates the translational value of 1-Boc-3-fluoro-3-methylazetidine as a precursor to patent-protected, target-engaged chemical matter, in contrast to simpler azetidine building blocks that lack the optimal substitution pattern for this receptor class.

NMDA receptor modulator CNS drug discovery Patent intermediate

Procurement-Driven Application Scenarios for 1-Boc-3-fluoro-3-methylazetidine


CNS Lead Optimization Programs Requiring Fine-Tuned Basicity and Metabolic Stability

When optimizing CNS drug candidates, medicinal chemistry teams require building blocks that reduce pKa to minimize hERG and phospholipidosis risk while maintaining metabolic stability. The 3-fluoro-3-methyl substitution pattern delivers a pKa reduction of approximately 1.5–2 log units compared to parent azetidine, while the mono-fluorinated scaffold retains high microsomal stability—unlike the 3,3-difluoro congener, which is documented as a metabolic outlier [1]. Procuring 1-Boc-3-fluoro-3-methylazetidine provides direct access to this optimized physicochemical profile without requiring in-house fluorination of sensitive intermediates.

Synthesis of NMDA Receptor Modulators and Other Ionotropic Glutamate Receptor Ligands

Patent literature explicitly demonstrates the utility of the 3-fluoro-3-methylazetidine moiety in NMDA receptor modulators with nanomolar target affinity (Kd = 5.10 nM for NR2B) [1][2]. Researchers pursuing allosteric modulation of ionotropic glutamate receptors can use 1-Boc-3-fluoro-3-methylazetidine as a late-stage diversification handle—the Boc group enables straightforward deprotection and subsequent N-functionalization—to rapidly explore structure-activity relationships around a validated, patent-protected chemotype.

Kinase Inhibitor Fragment Elaboration with Conformational Restriction

The rigid, sp³-rich azetidine core is a privileged scaffold for kinase inhibitor design, particularly for targets such as CDK8/19. The dual 3-fluoro-3-methyl substitution restricts conformational freedom while providing a vector for further elaboration at the ring nitrogen after Boc removal [1]. Procuring the pre-formed Boc-protected building block saves 3–4 synthetic steps compared to de novo construction from 2-methyl-2-propenyl chloride, which requires bromofluorination, azide reduction, and cyclization under conditions that demand 23-hour reaction times for ring closure [2].

Comparative Building Block Studies for ADME Property Optimization

Systematic physicochemical profiling has established that mono-fluorinated azetidines occupy a distinct region of pKa–LogP space, providing a valuable extension to the toolkit of fluorine-containing saturated heterocyclic amines for rational optimization [1]. Procurement of 1-Boc-3-fluoro-3-methylazetidine enables direct head-to-head comparison with 3-fluoroazetidine, 3-methylazetidine, and 3,3-difluoroazetidine congeners in parallel synthesis or SAR-by-catalog approaches, allowing drug discovery teams to empirically determine the optimal substitution pattern for their specific target product profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-3-fluoro-3-methylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.